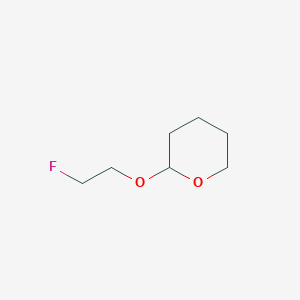

2-(2-Fluoroethoxy)oxane

Description

2-(2-Fluoroethoxy)oxane (CAS 111860-35-6) is an oxane (tetrahydropyran) derivative with a 2-fluoroethoxy substituent at the 2-position of the ring. This compound is structurally characterized by its ether linkage and fluorine substitution, which influence its physicochemical properties, such as polarity, boiling point, and solubility in organic solvents.

Properties

CAS No. |

111860-35-6 |

|---|---|

Molecular Formula |

C7H13FO2 |

Molecular Weight |

148.18 g/mol |

IUPAC Name |

2-(2-fluoroethoxy)oxane |

InChI |

InChI=1S/C7H13FO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-6H2 |

InChI Key |

JSOAYMBYSSGCEX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)OCCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoroethoxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 2-fluoroethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the fluoroethanol to yield the desired product. The reaction conditions generally include:

Temperature: 60-80°C

Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid

Solvent: Anhydrous conditions to prevent hydrolysis

Industrial Production Methods

In an industrial setting, the production of 2-(2-fluoroethoxy)tetrahydro-2H-pyran can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoroethoxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The fluoroethoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products Formed

Oxidation: Formation of fluoroethoxy ketones or aldehydes.

Reduction: Formation of fluoroethoxy alcohols or alkanes.

Substitution: Formation of fluoroethoxy amines or thiols.

Scientific Research Applications

2-(2-Fluoroethoxy)tetrahydro-2H-pyran has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-fluoroethoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The fluoroethoxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The tetrahydropyran ring provides structural stability and enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(2-Fluoroethoxy)oxane, highlighting differences in substituents, properties, and applications:

Structural and Functional Differences

- Fluorine’s electron-withdrawing nature may also influence ring conformation and intermolecular interactions .

- Core Modifications : Bexagliflozin (a substituted oxane) demonstrates how additional functional groups (e.g., hydroxymethyl, aryl) enable pharmacological activity, contrasting with 2-(2-Fluoroethoxy)oxane’s simpler structure .

- Hybrid Structures : Compounds like 4’-(2-[18F]Fluoroethoxy)biphenyl combine the fluoroethoxy group with aromatic systems for targeted bioimaging, whereas 2-(2-Fluoroethoxy)oxane lacks such aromaticity, limiting its direct biomedical utility .

Physicochemical Properties

- Solubility: The fluoroethoxy group in 2-(2-Fluoroethoxy)oxane increases polarity compared to alkyl-substituted oxanes (e.g., 2-(2-Methylpropyl)oxane), enhancing solubility in polar solvents. However, it is less polar than 2-(2-Fluoroethoxy)ethanol, which has a terminal hydroxyl group for hydrogen bonding .

- Thermal Stability: Fluorinated ethers generally exhibit higher thermal stability than non-fluorinated analogs. This property is critical in high-temperature industrial processes .

Biological Activity

2-(2-Fluoroethoxy)oxane is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its significance in biological applications.

- CAS Number : 111860-35-6

- Molecular Formula : C7H13FO2

- Molecular Weight : 150.18 g/mol

- IUPAC Name : 2-(2-fluoroethoxy)oxane

The biological activity of 2-(2-Fluoroethoxy)oxane is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the fluoroethoxy group enhances its lipophilicity, which may facilitate better membrane penetration and interaction with cellular targets.

Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can act as a modulator for receptors, potentially influencing signaling pathways associated with various physiological processes.

Biological Activity

Research indicates that 2-(2-Fluoroethoxy)oxane exhibits several biological activities, including:

Antimicrobial Properties

Studies have shown that compounds similar to 2-(2-Fluoroethoxy)oxane possess antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated activity against various bacterial strains.

Cytotoxicity

In vitro studies suggest that 2-(2-Fluoroethoxy)oxane may exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspases and disruption of mitochondrial membrane potential.

Neuroprotective Effects

Preliminary studies indicate potential neuroprotective effects in models of neurodegeneration. The compound may reduce oxidative stress and inflammation in neuronal cells, contributing to its protective role.

Case Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial activity of various fluoroalkyl ethers, including 2-(2-Fluoroethoxy)oxane. The results indicated moderate activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

| Compound | Activity Against Gram-positive Bacteria | MIC (μg/mL) |

|---|---|---|

| 2-(2-Fluoroethoxy)oxane | Moderate | 32 |

| Control (Ciprofloxacin) | Strong | 4 |

Case Study 2: Cytotoxicity Evaluation

In a cytotoxicity assay using human cancer cell lines (e.g., HeLa and MCF-7), 2-(2-Fluoroethoxy)oxane demonstrated significant cytotoxic effects with IC50 values indicating effective dose ranges for further investigation.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.